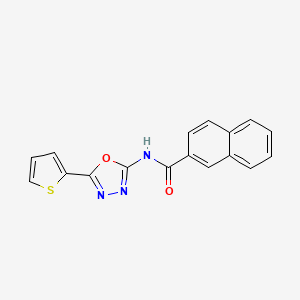

N-(5-(tiofeno-2-il)-1,3,4-oxadiazol-2-il)-2-naftamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a naphthamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for scientific research.

Aplicaciones Científicas De Investigación

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The unique electronic properties of the thiophene and oxadiazole rings make the compound suitable for use in organic semiconductors and light-emitting diodes.

Organic Electronics: The compound can be used in the fabrication of organic field-effect transistors (OFETs) due to its high charge mobility and stability.

Biological Research: The compound can be used as a probe to study various biological processes and interactions due to its ability to bind to specific molecular targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling of Thiophene and Oxadiazole Rings: The thiophene and oxadiazole rings are coupled through a nucleophilic substitution reaction, where the thiophene derivative reacts with the oxadiazole derivative in the presence of a base.

Formation of the Naphthamide Group: The final step involves the coupling of the thiophene-oxadiazole intermediate with 2-naphthoyl chloride in the presence of a base to form N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide.

Industrial Production Methods

Industrial production methods for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrazides.

Substitution: Substituted derivatives of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide.

Mecanismo De Acción

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in cancer cell proliferation, leading to the inhibition of their activity.

Pathways Involved: The compound can interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.

Comparación Con Compuestos Similares

Similar Compounds

5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

2-(Thiophen-2-yl)-1,3,4-oxadiazole: Similar in structure but lacks the naphthamide group.

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is unique due to the presence of both the naphthamide group and the combination of thiophene and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .

Actividad Biológica

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological activity, focusing on anticancer and antiviral properties.

Molecular Formula

- Chemical Formula : C13H9N3OS

- Molecular Weight : 253.29 g/mol

- IUPAC Name : N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Structural Representation

The compound features a naphthalene moiety linked to a thiophene-substituted oxadiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and thiophene structures. The following table summarizes key findings from various studies:

Case Study : In a study evaluating derivatives of 1,3,4-thiadiazoles, compounds that incorporated the oxadiazole framework demonstrated significant cytotoxicity against various cancer cell lines. For instance, specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like Sorafenib, indicating their potential as effective anticancer agents .

Antiviral Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has also been investigated for its antiviral properties. A notable study focused on its activity against dengue virus polymerase:

- Mechanism : The compound acts as a non-nucleoside inhibitor targeting the viral polymerase (NS5 RdRp), showing submicromolar activity across all four dengue virus serotypes .

The mechanisms through which N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects include:

- Induction of Apoptosis : Several studies indicate that the compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It has been shown to halt the cell cycle at critical checkpoints, preventing further proliferation of cancerous cells .

- Inhibition of Viral Replication : By targeting specific viral enzymes, the compound can effectively reduce viral load in infected cells .

Propiedades

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(22-17)14-6-3-9-23-14/h1-10H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXDRPXKUGRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.